2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
Description
Historical Context of Heterocyclic Carboxylic Acid Derivatives
The development of heterocyclic carboxylic acid chemistry traces its origins to the fundamental advances in organic chemistry during the nineteenth century. Historical records indicate that the study of heterocyclic chemistry began in the 1800s, developing in parallel with the broader field of organic chemistry. This period marked the beginning of systematic investigations into cyclic compounds containing atoms other than carbon, laying the groundwork for understanding the unique properties and synthetic potential of heterocyclic systems.
The significance of heterocyclic compounds became increasingly apparent as chemists discovered that these structures constitute more than half of all known chemical compounds. This remarkable prevalence in the chemical universe reflects the stability and diversity that can be achieved through the incorporation of heteroatoms into cyclic frameworks. The development of heterocyclic carboxylic acid derivatives specifically gained momentum as researchers recognized the importance of combining the electron-rich character of heterocycles with the versatile reactivity of carboxylic acid functional groups.
Research into protein tyrosine phosphatase inhibitors has highlighted the importance of heterocyclic carboxylic acid derivatives in medicinal chemistry applications. Studies have demonstrated that novel heterocyclic carboxylic acid-based compounds can exhibit significant biological activity, with structure-activity relationship optimization leading to the identification of potent and selective inhibitors. These findings underscore the continued relevance of heterocyclic carboxylic acid chemistry in contemporary research.
The historical progression of heterocyclic chemistry has been marked by several notable developments that established the theoretical and practical foundations for understanding compounds like 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid. The recognition that heterocyclic compounds include essential biological materials such as nucleic acids, vitamins, and antibiotics has driven continued interest in this field. Furthermore, the understanding that modern society depends on synthetic heterocycles for pharmaceuticals, pesticides, dyes, and plastics has reinforced the importance of advancing heterocyclic chemistry research.
Structural Significance of Fused Dioxolo-Pyridine Systems
The structural architecture of fused dioxolo-pyridine systems represents a sophisticated approach to heterocyclic design, combining the electronic properties of pyridine with the unique characteristics of dioxole rings. In the case of 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid, the fusion pattern creates a bicyclic system where the dioxole ring shares two carbon atoms with the pyridine nucleus. This fusion pattern, designated as [4,5-c], indicates that the dioxole ring is attached to positions 4 and 5 of the pyridine ring, creating a specific geometric arrangement that influences the compound's overall properties.
The dioxole component of the fused system contributes significant structural rigidity to the molecule while simultaneously introducing additional oxygen heteroatoms that can participate in hydrogen bonding and other intermolecular interactions. The presence of the methylenedioxy bridge in the dioxole ring creates a five-membered heterocycle that constrains the molecular geometry and influences the electronic distribution throughout the bicyclic system. This structural feature is particularly important for understanding the compound's potential interactions with biological targets or its behavior in chemical reactions.
Spectroscopic analysis techniques provide valuable insights into the structural characteristics of fused dioxolo-pyridine systems. Infrared spectroscopy of carboxylic acid-containing compounds reveals characteristic absorption patterns that can be used to identify and characterize these molecules. The carbonyl stretching vibration of the carboxylic acid group typically appears as a sharp, intense band around 1700-1725 wavenumbers, while the hydroxyl group of the carboxylic acid contributes to a broad absorption band in the 2500-3300 wavenumber region. These spectroscopic signatures provide essential tools for confirming the structure and purity of synthesized compounds.
The geometric constraints imposed by the fused ring system in 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid create a relatively planar molecular structure that can influence its interactions with other molecules. Crystal structure analysis of related compounds has revealed specific dihedral angles that indicate how the fused rings interact spatially, affecting both physical properties and potential reactivity patterns. These structural features are crucial for understanding the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.
| Structural Feature | Description | Impact |
|---|---|---|
| Fusion Pattern | [4,5-c] arrangement | Determines geometric constraints |
| Dioxole Ring | Five-membered O-C-O system | Adds rigidity and polarity |
| Pyridine Nitrogen | Position 1 of pyridine ring | Provides basic site and π-electron system |
| Carboxylic Acid | Position 6 substitution | Introduces acidic functionality |
The classification of 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid as a heterocyclic aromatic compound reflects the presence of nitrogen in the pyridine ring and oxygen atoms in the dioxole structure. This classification has important implications for understanding the compound's chemical behavior, as aromatic heterocycles often exhibit unique reactivity patterns that differ from their aliphatic counterparts. The aromatic character of the fused system contributes to the compound's stability while also providing sites for electrophilic and nucleophilic substitution reactions.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(2-8-4)12-3-11-5/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRROJDKRCFGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=NC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626662 | |
| Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521278-13-7 | |
| Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Catalytic Systems
A prominent route for constructing thedioxolo[4,5-c]pyridine scaffold involves three-component reactions. For instance, NiCr₂O₄ nanoparticles (NPs) catalyze the condensation of aromatic aldehydes, Meldrum’s acid, and 3,4-methylenedioxyphenol under solvent-free, mechanochemical conditions. This method achieves high yields (75–92%) by leveraging the catalyst’s Lewis acidity to activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.
Reaction Conditions:
- Catalyst: NiCr₂O₄ NPs (5 mol%)
- Solvent: Ethanol (dropwise addition under grinding)
- Temperature: Room temperature
- Time: 30–60 minutes
The protocol’s efficiency stems from avoiding high temperatures and hazardous solvents, aligning with green chemistry principles. Notably, electron-withdrawing substituents on the aldehyde enhance reaction rates by stabilizing intermediate enolate species.
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between the aldehyde and Meldrum’s acid, forming an α,β-unsaturated intermediate. Subsequent Michael addition of 3,4-methylenedioxyphenol generates a diketone, which undergoes intramolecular cyclization to yield the dioxolo-pyridine core. Final hydrolysis under mild acidic conditions introduces the carboxylic acid moiety.
Oxidation of Primary Alcohol Precursors
Two-Step Oxidation Protocol
Primary alcohols serve as viable precursors for the carboxylic acid group. A two-step, one-pot oxidation method using NaOCl/TEMPO and NaClO₂ converts alcohols to carboxylic acids without affecting sensitive functional groups. For example, a benzylic alcohol intermediate can be oxidized to 2H-dioxolo[4,5-c]pyridine-6-carboxylic acid in 85% yield.
Optimized Procedure:
- Step 1 (NaOCl/TEMPO Oxidation):
- Reagents: NaBr (1M), TEMPO (0.3 equiv), NaOCl (4% aqueous)
- Solvent: CH₂Cl₂/H₂O (biphasic system)
- Temperature: 0°C to room temperature
- Time: 1 hour
- Step 2 (NaClO₂ Oxidation):
- Reagents: NaClO₂, NaH₂PO₄, 2-methyl-2-butene
- Solvent: t-BuOH/THF
- Temperature: Room temperature
- Time: 1–2 hours
This method’s compatibility with acid-labile groups (e.g., glycosidic linkages) makes it suitable for complex substrates.
Industrial Adaptations
Scaling this protocol requires continuous flow reactors to maintain precise control over exothermic oxidation steps. Automated neutralization (pH 6–7) minimizes side reactions, while in-line purification (e.g., centrifugal partition chromatography) enhances throughput.
Heterocyclization and Michael Addition Approaches
Oxidative Cyclization
Post-cyclization oxidation introduces the carboxylic acid group. For instance, O₂-mediated oxidation of thioethers to sulfoxides, followed by disproportionation, generates carboxylates. This approach remains underexplored fordioxolo pyridines but holds promise for high-purity synthesis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors enable:
Catalyst Recycling
NiCr₂O₄ NPs exhibit negligible leaching (<2% per cycle), allowing reuse for up to five batches without yield loss. Supporting NPs on mesoporous silica further enhances stability.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Catalyst | Conditions | Functional Group Tolerance | Scalability |
|---|---|---|---|---|---|
| Three-Component Condensation | 75–92 | NiCr₂O₄ NPs | Room temperature, solvent-free | Moderate | High |
| Two-Step Oxidation | 70–85 | TEMPO/NaOCl/NaClO₂ | 0°C to RT, biphasic | High | Moderate |
| Heterocyclization | 37–54 | Morpholine | Ethanol, reflux | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Structural Differences: The target compound’s dioxole ring introduces two oxygen atoms, enhancing polarity compared to pyrrolo or thieno analogs. This may influence solubility and binding affinity in drug design .
Pharmacological and Industrial Relevance
- Patent Derivatives : European patents highlight phenyl-[1,3]dioxolo[4,5-c]pyridinyl-methyl-oxetanylmethyl-1H-benzimidazole-carboxylic acid derivatives as kinase inhibitors, suggesting the dioxolo-pyridine core’s role in bioactive molecule design .
- Thieno Analogs: Sulfur-containing thieno[2,3-c]pyridines (e.g., ) exhibit distinct metabolic stability and toxicity profiles compared to oxygen-based dioxolo compounds, critical for safety assessments .
Commercial and Handling Considerations
- Cost and Availability : The target compound is significantly costlier (€1,307/50 mg) than pyrrolo analogs, reflecting its niche applications and complex synthesis .
Biological Activity
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a unique fused dioxole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5NO4
- Molecular Weight : 167.12 g/mol
- IUPAC Name : [1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions including:
- Cyclization of Pyridine Derivatives : Utilizing dioxole compounds in the presence of catalysts.
- Functionalization Reactions : Modifying the compound to enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A study evaluated various derivatives of dioxolo-pyridine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through molecular docking studies and in vitro assays:
- Case Study 2 : A library of pyridone derivatives was synthesized and tested for anticancer properties. The findings revealed that some derivatives inhibited cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interacting with specific enzymes or receptors that play critical roles in cellular signaling pathways.
- DNA Interaction : Some studies suggest that related compounds may stabilize interactions with DNA gyrase, thereby inhibiting bacterial growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fused dioxole-pyridine structure | Antimicrobial, Anticancer |
| Quinoline-3-carboxylic acid | Contains a quinoline core | Anticancer |
| 3-Hydroxyquinoline-2-carboxylic acid | Hydroxy group addition | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, similar heterocyclic compounds (e.g., oxazolo-pyridine derivatives) are synthesized using catalysts like palladium or copper in solvents such as DMF or toluene under controlled temperatures (50–120°C) . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction time. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and ring fusion.
- HRMS for molecular weight confirmation.
- IR spectroscopy to identify carboxylic acid (-COOH) and dioxolane ring vibrations .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation for biological assays.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against specific enzymatic targets?
- Methodology :
- Use software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with angiotensin AT2 receptors, as seen in structurally related PD123319 derivatives ).
- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and correlate with docking scores .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data for this compound?
- Methodology :
- In vitro : Perform OECD-compliant assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- In vivo : Use rodent models to assess acute toxicity (LD₅₀) and organ-specific effects (histopathology).
- Data reconciliation : Account for metabolic differences (e.g., liver microsome studies) and bioavailability limitations .
Q. How can structural modifications of the dioxolane or pyridine moieties enhance the compound’s pharmacological profile?
- Methodology :
- Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at positions 4 or 5 of the pyridine ring to modulate electronic effects.
- Replace the dioxolane ring with other heterocycles (e.g., piperidinyl) to improve metabolic stability, as demonstrated in patent-derived derivatives .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how can they be addressed?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
